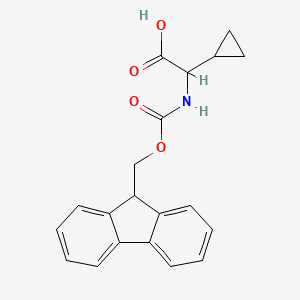

a-(Fmoc-amino)-cyclopropaneacetic acid

Description

The exact mass of the compound a-(Fmoc-amino)-cyclopropaneacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality a-(Fmoc-amino)-cyclopropaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-(Fmoc-amino)-cyclopropaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-55-5 | |

| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-(Fmoc-amino)-cyclopropaneacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining α-(Fmoc-amino)-cyclopropaneacetic acid, a valuable building block for the development of conformationally constrained peptides in drug discovery. The unique structural features of the cyclopropane ring impart enhanced metabolic stability and receptor-binding affinity to peptides, making this class of non-proteinogenic amino acids highly sought after.[1] This guide delves into the core synthetic methodologies, including asymmetric cyclopropanation, the Kulinkovich-de Meijere reaction, and a novel Hofmann rearrangement-based approach. Each section provides a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each method. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to incorporate these valuable scaffolds into their therapeutic pipelines.

Introduction: The Significance of Cyclopropane-Containing Amino Acids in Medicinal Chemistry

The incorporation of non-natural amino acids into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Cyclopropane-containing amino acids have emerged as particularly valuable building blocks due to the unique conformational constraints imposed by the three-membered ring.[1] This rigidity can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[2] Furthermore, the cyclopropyl group is resistant to enzymatic degradation, which can significantly extend the in vivo half-life of a peptide drug.[3]

The target molecule of this guide, α-(Fmoc-amino)-cyclopropaneacetic acid, is a versatile precursor for solid-phase peptide synthesis (SPPS), allowing for the seamless incorporation of the cyclopropane moiety into a growing peptide chain.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, providing an orthogonal protection strategy that is compatible with acid-labile side-chain protecting groups commonly used in SPPS.[5] This guide will explore the most effective and scientifically robust methods for the synthesis of this important building block.

Synthetic Strategies for the Cyclopropane Core

The key challenge in the synthesis of α-(Fmoc-amino)-cyclopropaneacetic acid lies in the stereocontrolled construction of the cyclopropane ring bearing both an amino and a carboxyl functional group. This section will detail three prominent and effective strategies to achieve this.

Asymmetric Cyclopropanation of Alkenes

Asymmetric cyclopropanation is a powerful and versatile method for the enantioselective synthesis of cyclopropanes. This approach typically involves the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex.

The catalytic cycle of a copper-catalyzed asymmetric cyclopropanation with a diazo compound is depicted below. The chiral ligand (L*) plays a crucial role in creating a chiral environment around the metal center, which directs the approach of the alkene and controls the stereochemistry of the resulting cyclopropane.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Cyclopropylamino Acids

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-α-(9-fluorenylmethoxycarbonyl)-protected cyclopropylamino acids, with a primary focus on Fmoc-L-cyclopropylglycine. These conformationally constrained non-proteinogenic amino acids are of significant interest to researchers, scientists, and drug development professionals for their ability to impart unique structural and functional characteristics to peptides. This document delves into the synthesis, purification, and detailed analytical characterization of these valuable building blocks. While specific experimental data for some properties of Fmoc-L-cyclopropylglycine are not widely published, this guide synthesizes available information for structurally related compounds and provides detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction: The Significance of Conformational Constraint in Peptide Design

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1] Cyclopropylamino acids, characterized by their rigid cyclopropane ring, introduce significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to increased binding affinity and potency. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies under mild conditions.[] This guide focuses on the synthesis and physicochemical characterization of Fmoc-cyclopropylamino acids, providing researchers with the essential knowledge to effectively utilize these unique building blocks in their peptide design and drug discovery endeavors.

Synthesis of Fmoc-L-Cyclopropylglycine: A Guided Protocol

The synthesis of Fmoc-L-cyclopropylglycine typically involves the N-protection of the free amino acid, L-cyclopropylglycine, using an Fmoc-donating reagent. The choice of reagent and reaction conditions is critical to ensure high yield and purity while minimizing side reactions.

Causality of Reagent and Condition Selection

-

Fmoc-OSu vs. Fmoc-Cl: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred over 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Fmoc-OSu is more stable, easier to handle, and less prone to the formation of undesired side products, such as the dipeptide Fmoc-Gly-Gly-OH.

-

Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate the amino group of L-cyclopropylglycine, rendering it nucleophilic for the attack on the Fmoc-donating reagent. The use of a biphasic system (e.g., dioxane/water or acetone/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Fmoc-OSu.

-

pH Control: Maintaining a basic pH (typically 8-9) is crucial for the reaction to proceed efficiently.[3] At lower pH, the amino group is protonated and non-nucleophilic. At excessively high pH, hydrolysis of the Fmoc-OSu reagent can become a significant side reaction.

Experimental Workflow: Synthesis of Fmoc-L-Cyclopropylglycine

Caption: Workflow for the synthesis of Fmoc-L-cyclopropylglycine.

Detailed Synthesis Protocol

-

Dissolution: Dissolve L-cyclopropylglycine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution. Cool the solution to 0°C in an ice bath.

-

Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring, ensuring the temperature remains at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of Fmoc-L-cyclopropylglycine should form.

-

Extraction: Extract the precipitated product with ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification of Fmoc-L-Cyclopropylglycine

Purification of the crude product is essential to remove any unreacted starting materials and side products, ensuring high-purity material for peptide synthesis. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Principles of Recrystallization

Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude Fmoc-L-cyclopropylglycine in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add heptane or hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a freezer to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum.

Physicochemical Properties of Fmoc-Cyclopropylamino Acids

A thorough understanding of the physicochemical properties of Fmoc-cyclopropylamino acids is crucial for their effective use in peptide synthesis and for the characterization of the final peptide products.

General Properties

| Property | Fmoc-L-cyclopropylglycine | Fmoc-D-cyclopropylglycine |

| Molecular Formula | C₂₀H₁₉NO₄[1] | C₂₀H₁₉NO₄[4] |

| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [4] |

| Appearance | White powder[1] | White powder[4] |

| Purity (HPLC) | ≥ 97-99%[1][5] | ≥ 99%[4] |

| Optical Rotation | Not widely reported | [α]D²⁰ = -15 ± 2º (c=1 in MeOH)[4] |

| Melting Point | Not widely reported | Not widely reported |

Solubility

The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis, as it directly impacts coupling efficiency. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS.

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Moderate Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Low Solubility: Water, Diethyl ether, Hexanes.

The bulky, hydrophobic Fmoc group dominates the solubility profile, rendering these compounds largely insoluble in aqueous solutions.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Fmoc-cyclopropylamino acids.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The proton NMR spectrum of Fmoc-L-cyclopropylglycine will show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (around 4.2-4.5 ppm), the α-proton of the amino acid, and the protons of the cyclopropyl ring (typically in the upfield region, below 1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, the aliphatic carbons of the Fmoc group, and the carbons of the cyclopropylglycine moiety.

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified Fmoc-L-cyclopropylglycine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions for Fmoc-L-cyclopropylglycine:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 (strong) | C=O stretch (carboxylic acid) |

| ~1690 (strong) | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1450, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

| ~740, 760 | C-H bend (aromatic, ortho-disubstituted) |

Protocol for FTIR Analysis:

-

Prepare a sample of the purified Fmoc-L-cyclopropylglycine as a KBr pellet or a thin film.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands corresponding to the different functional groups.

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Expected Mass Spectrum:

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 338.14. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 336.13 would be expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While a crystal structure for Fmoc-L-cyclopropylglycine has not been reported in the Cambridge Structural Database, the analysis of crystal structures of other Fmoc-amino acids reveals common packing motifs driven by hydrogen bonding between the carboxylic acid and carbamate groups, as well as π-π stacking of the fluorenyl moieties.[6][7]

Protocol for Crystal Growth:

-

Dissolve the purified Fmoc-L-cyclopropylglycine in a suitable solvent or solvent mixture (e.g., ethyl acetate/heptane, acetone/water).

-

Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to promote the growth of single crystals suitable for X-ray diffraction analysis.

Applications in Peptide Synthesis and Drug Discovery

The unique conformational constraints imposed by the cyclopropyl ring make Fmoc-cyclopropylamino acids highly valuable in the design of bioactive peptides.[1] Their incorporation can lead to:

-

Enhanced Biological Activity: By pre-organizing the peptide backbone into a bioactive conformation.

-

Increased Proteolytic Stability: The non-natural amino acid can hinder recognition by proteases.

-

Improved Receptor Selectivity: The rigid structure can favor binding to a specific receptor subtype.

Fmoc-L-cyclopropylglycine and its D-enantiomer are particularly useful for introducing sharp turns in a peptide sequence or for probing the steric requirements of a receptor binding pocket.

Conclusion

Fmoc-cyclopropylamino acids are powerful tools for peptide chemists and drug developers. This guide has provided a comprehensive overview of their synthesis, purification, and physicochemical properties, with a focus on Fmoc-L-cyclopropylglycine. By understanding the principles behind the experimental protocols and the key characteristics of these unique building blocks, researchers can confidently incorporate them into their synthetic strategies to create novel peptides with enhanced therapeutic potential. The provided protocols for the determination of key physicochemical parameters aim to empower researchers to fully characterize these compounds in their own laboratories.

References

-

Draper, E. R., Morris, K. L., Little, M. A., Raeburn, J., Colquhoun, C., Cross, E. R., McDonald, T. O., Serpell, L. C., & Adams, D. J. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17(42), 8047–8057. [Link]

-

Iqbal, M. S., Siddiqui, H. L., & Parveen, S. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData, 10(5). [Link]

-

Kolanowska, K., et al. (2020). Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 2), 234–248. [Link]

-

ResearchGate. (n.d.). Structures of the Fmoc amino acid LMWG. [Link]

-

Chemical Suppliers. (n.d.). Fmoc-D-Cyclopropylglycine | CAS 923012-40-2. [Link]

-

PubMed Central (PMC). (2025). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. [Link]

-

LookChem. (n.d.). Cas 923012-40-2,FMOC-D-CYCLOPROPYLGLYCINE. [Link]

-

ResearchGate. (2025). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. [Link]

-

PubMed. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. [Link]

-

PubMed Central (PMC). (n.d.). Advances in Fmoc solid‐phase peptide synthesis. [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [Link]

-

Semantic Scholar. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid. [Link]

-

PubMed Central (PMC). (n.d.). 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]

-

Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The... [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. [Link]

-

ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of c-glycine. [Link]

-

CP Lab Safety. (n.d.). Fmoc-L-cyclopropylglycine, min 97%, 100 mg. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

A Technical Guide to Constrained Amino Acids in Peptide Design: From Concept to Clinic

Abstract

Peptides represent a compelling class of therapeutics, occupying the chemical space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, including poor metabolic stability, low cell permeability, and high conformational flexibility. Constraining a peptide into its bioactive conformation by incorporating non-canonical amino acids is a powerful strategy to overcome these hurdles. This guide provides an in-depth exploration of the rationale, types, and strategic implementation of constrained amino acids in modern peptide drug design. We will delve into the synthetic and biosynthetic methodologies for their incorporation, the biophysical techniques for characterization, and the computational tools that accelerate discovery. Through detailed protocols and illustrative case studies, this whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the transformative potential of constrained peptides.

Introduction: The Imperative for Rigidity in Peptide Therapeutics

Peptides are nature's signaling molecules, mediating a vast array of physiological processes through precise interactions with their biological targets.[1] This inherent biological relevance makes them ideal starting points for drug discovery.[2] However, short linear peptides often fail as therapeutics due to two primary weaknesses: susceptibility to proteolytic degradation and a high degree of conformational flexibility.[1] A flexible peptide exists as an ensemble of different shapes in solution, and only one of these conformations is typically responsible for binding to the target protein. This results in a significant entropic penalty upon binding, which lowers affinity.[3]

Constraining the peptide backbone forces it to adopt a more defined three-dimensional structure, ideally one that mimics its target-bound state.[2] This pre-organization offers a cascade of benefits:

-

Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a dramatic increase in potency.[1]

-

Increased Proteolytic Stability: A rigid structure is often a poor substrate for proteases, which typically recognize and cleave peptides in an extended conformation. This extends the molecule's half-life in vivo.[1][4]

-

Improved Specificity: A constrained peptide is less likely to adopt conformations that lead to binding with off-target proteins, thereby reducing potential side effects.[1]

-

Better Pharmacokinetic Properties: Strategic modifications can improve membrane permeability and bioavailability.[3][5]

This guide systematically explores the tools and strategies available to the modern peptide scientist to enforce this beneficial rigidity.

Chapter 1: The Building Blocks of Constraint: A Chemist's Toolkit

The foundation of a constrained peptide lies in the judicious selection of non-canonical amino acids that limit the rotational freedom of the peptide backbone or introduce covalent cross-links.

α,α-Disubstituted Amino Acids: Forcing the Helix

Among the most powerful and widely used constraining elements are α,α-disubstituted amino acids, exemplified by α-aminoisobutyric acid (Aib) . The presence of a second substituent on the α-carbon (a gem-dimethyl group in Aib) sterically restricts the available conformational space, severely limiting the peptide backbone's flexibility.[6]

-

Causality: The steric clash of the gem-dimethyl group prevents the Aib residue from adopting conformations in the β-sheet and extended regions of the Ramachandran plot. It strongly favors dihedral angles (φ, ψ) in the helical region (approximately -60°, -40°), promoting the formation of tight 3₁₀-helices or α-helices.[6][7][8] This property is so potent that even a single Aib residue can induce helical turns in a short peptide.[3]

Proline and its Analogs: The Turn Inducers

Proline's unique cyclic side chain, which incorporates the backbone nitrogen into a five-membered pyrrolidine ring, makes it a cornerstone of structural constraint.

-

Causality: The ring structure locks the backbone dihedral angle phi (φ) at approximately -60°, drastically reducing conformational freedom.[9] This makes proline an excellent residue for nucleating turns and loops in a peptide's structure.[10] Hydroxyproline (Hyp) , a post-translational modification crucial for collagen stability, further influences conformation through its hydroxyl group, which can participate in hydrogen bonding and alter hydration shells.[11][12]

N-Alkylated Amino Acids: Resisting Proteolysis

N-alkylation, most commonly N-methylation, involves substituting the hydrogen on the backbone amide nitrogen with an alkyl group.[5][13]

-

Causality: This modification achieves two critical goals. First, it eliminates the amide proton, removing a key hydrogen bond donor and disrupting secondary structures like α-helices and β-sheets. This can be strategically used to favor specific turn conformations. Second, the steric bulk on the nitrogen atom shields the adjacent peptide bond from cleavage by many proteases, significantly enhancing metabolic stability.[13]

β-Amino Acids: Expanding the Backbone

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[14] This seemingly small change has profound structural consequences.

-

Causality: The longer backbone of β-peptides (oligomers of β-amino acids) allows them to access a completely different set of stable secondary structures, including various helices (10-helix, 12-helix, 14-helix) and sheets that are distinct from those formed by α-peptides.[14][15][16] This provides a route to novel topologies for targeting protein surfaces. Furthermore, the non-natural backbone makes β-peptides highly resistant to degradation by proteases.[4][17][18]

Lanthionines: Nature's Thioether Staples

Found in a class of antimicrobial peptides called lantibiotics, lanthionine and methyllanthionine are thioether-cross-linked amino acid pairs.[19][20]

-

Causality: These constraints are not introduced during standard chemical synthesis but are installed enzymatically via post-translational modification.[21][22] A dehydratase enzyme first converts serine and threonine residues into dehydroalanine and dehydrobutyrine, respectively. A cyclase enzyme then catalyzes a Michael-type addition of a cysteine thiol to these activated residues, forming a stable thioether bridge that macrocyclizes a portion of the peptide.[19] This process results in exceptionally rigid and stable molecules.[23]

| Constrained Amino Acid Type | Structural Feature | Typical Induced Conformation | Primary Application |

| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group on Cα | 3₁₀-helix, α-helix[3][7] | Helical stabilization, improved membrane permeability[3] |

| Proline (Pro) | Cyclic pyrrolidine side chain | β-turn, polyproline helix[9] | Inducing turns, disrupting helices[10] |

| N-Methyl Amino Acids | Alkylated backbone nitrogen | Favors specific turn types | Enhancing proteolytic resistance, improving permeability[5][13] |

| β-Amino Acids | Extended backbone (NH₂-Cβ-Cα-COOH) | Novel helices (10, 12, 14) and sheets[14] | Creating novel folds, high proteolytic resistance[4] |

| Lanthionine (Lan) | Thioether cross-link | Constrained macrocycles | High stability, antimicrobial drug design[19][20] |

| Table 1: Common constrained amino acids and their primary conformational effects and applications. |

Chapter 2: Methodologies for Imposing Constraint

Incorporating these specialized building blocks and forming covalent cross-links requires a suite of synthetic and biosynthetic strategies.

Macrocyclization Strategies

Cyclization is the most common method for constraining a peptide, effectively locking its overall topology.[24] The choice of strategy depends on the desired ring size, chemical nature of the bridge, and available reactive handles.

-

Head-to-Tail Cyclization: Forms a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid. This creates a fully cyclic backbone.[25]

-

Side-Chain-to-Side-Chain Cyclization: Involves forming a covalent bond between the side chains of two amino acids within the sequence. Common examples include disulfide bonds between two cysteines, lactam bridges between acidic (Asp/Glu) and basic (Lys/Orn) residues, and thioether linkages.[2][26]

-

Backbone-to-Side-Chain Cyclization: A linkage is formed between one of the peptide termini and an amino acid side chain.[2]

Caption: Common macrocyclization strategies used to constrain peptide structures.

Peptide Stapling

Peptide stapling is a technique used to reinforce α-helical secondary structures.[27] It involves introducing two non-natural amino acids with alkene-bearing side chains (e.g., α-methyl, α-alkenyl alanine) at specific positions (typically i and i+4 or i and i+7) within a peptide sequence. A covalent "staple" is then formed between these side chains using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[27]

-

Causality: The hydrocarbon staple acts as a brace, preventing the helix from unfolding. This not only stabilizes the desired conformation but also increases proteolytic resistance and, in many cases, enhances cell permeability by adding lipophilic character.[13][27]

Caption: A typical experimental workflow for the synthesis of a stapled peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse method for assembling peptides, including those with constrained amino acids.[28] The C-terminus of the first amino acid is anchored to a solid polymer resin, and subsequent amino acids are added sequentially.

Protocol: Manual SPPS of a Peptide Containing Aib

-

Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amine, making it available for coupling.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.

-

Amino Acid Coupling (Standard):

-

In a separate vial, dissolve 4 equivalents (eq) of the first Fmoc-protected amino acid, 4 eq of a coupling agent (e.g., HBTU), and 8 eq of a base (e.g., DIPEA) in 1 mL of DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Rationale: HBTU activates the carboxylic acid of the incoming amino acid, making it highly reactive towards the free amine on the resin-bound peptide. DIPEA is a non-nucleophilic base that scavenges the resulting acid.

-

-

Washing: Wash the resin with DMF (5 x 2 mL).

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

-

Coupling of Aib (Special Case):

-

Due to the steric hindrance of the gem-dimethyl group, coupling Aib is more difficult. Use a stronger coupling agent like HATU and allow for a longer reaction time (4-6 hours) or double coupling.

-

Rationale: The increased steric bulk around Aib's carboxyl group slows the reaction kinetics, necessitating more potent activation and longer coupling times to ensure the reaction goes to completion.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with dichloromethane (DCM).

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Agitate for 2-3 hours.

-

Rationale: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

-

-

Precipitation and Purification: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Chapter 3: Characterization and Computational Design

Once synthesized, the structural and functional properties of constrained peptides must be rigorously validated.

Biophysical Characterization

A suite of biophysical techniques is used to confirm that the designed constraint has induced the desired structure and improved its properties.

| Technique | Information Obtained | Key Strengths | Key Limitations |

| Circular Dichroism (CD) | Secondary structure content (% helix, sheet, random coil)[29] | Rapid, low sample consumption, good for assessing conformational changes. | Low resolution; does not provide atomic-level detail. |

| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics. | Provides atomic coordinates and information on flexibility. | Requires larger sample quantities, isotopic labeling for larger peptides. |

| X-ray Crystallography | High-resolution 3D structure in solid state.[30] | The gold standard for atomic-level detail of a static structure. | Requires well-diffracting crystals, which can be difficult to obtain. |

| Protease Stability Assay | Half-life in the presence of proteases. | Direct functional measure of stability improvement. | Results can be specific to the protease used. |

| Binding Assays (SPR, ITC) | Binding affinity (KD), kinetics (kon, koff), thermodynamics (ΔH, ΔS).[29] | Quantitative data on target engagement. | Requires purified target protein; can be technically demanding. |

| Table 2: A comparison of key biophysical techniques for characterizing constrained peptides. |

Computational Design and Modeling

Computational tools are indispensable for modern peptide design, enabling the rational design and in silico screening of candidates before committing to laborious synthesis.[31]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, allowing researchers to explore the conformational landscape of a peptide and predict its preferred structures in solution.[32]

-

De Novo Design: Software platforms like Rosetta can be used to design entirely new constrained peptides that are predicted to fold into a specific, stable structure.[30] This involves generating backbone topologies, selecting optimal amino acid sequences to stabilize that fold, and incorporating constraints like disulfide bonds or cyclization.[30][31]

Caption: A streamlined workflow for the computational design of constrained peptides.

Chapter 4: Applications in Drug Discovery

The principles of peptide constraint have been successfully applied across numerous therapeutic areas, transforming peptides into viable drug candidates.

-

Oncology: One of the most significant applications is in targeting protein-protein interactions (PPIs) that drive cancer growth.[33] For example, stapled peptides have been designed to mimic the α-helical region of the p53 tumor suppressor, enabling them to bind to its negative regulator, MDM2, and restore p53's cancer-killing activity.[16]

-

Infectious Diseases: Constrained peptides are being developed as novel anti-infectives.[33] For instance, cyclic peptides that mimic a key binding region of the SARS-CoV-2 spike protein can act as entry inhibitors, preventing the virus from infecting human cells.[33]

-

Metabolic Diseases: Many peptide hormones that regulate metabolism are limited by short half-lives. Introducing constraints, such as N-methylation or cyclization, can produce long-acting analogs for treating conditions like diabetes and obesity.[5]

-

CNS Disorders: The unique ability of Aib-containing peptides to increase membrane permeability has been leveraged to design peptides that can cross the blood-brain barrier, opening up possibilities for treating neurological disorders.[3]

Conclusion and Future Outlook

The strategic incorporation of constrained amino acids has fundamentally changed the landscape of peptide therapeutics. By addressing the core liabilities of stability and flexibility, these techniques have elevated peptides from mere biological curiosities to a robust and rapidly growing class of approved drugs. The future of the field is bright, with several exciting frontiers. Advances in enzymatic and biosynthetic methods promise more sustainable and complex peptide synthesis.[2][21] The integration of machine learning and artificial intelligence into computational design platforms is set to further accelerate the discovery of novel peptide scaffolds.[31] As our ability to precisely control the three-dimensional structure of peptides continues to advance, so too will their impact on human health.

References

-

Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI, 137(11), 1173-1177. [Link]

-

Zhang, C., & Liu, L. (2022). Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins. MDPI. [Link]

-

Tymecka, D., & Sz-J., K. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

-

Maleš, J., & Fijan, K. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

-

Amaro, R. E., & T., H.-D. (2022). Towards rational computational peptide design. Frontiers. [Link]

-

Ortega, M. A., & van der Donk, W. A. (2016). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews. [Link]

-

Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society. [Link]

-

Gante, J. (1994). Peptidomimetics--tailed ligands for receptor research. Angewandte Chemie International Edition in English. [Link]

-

Wu, G. (2013). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino Acids. [Link]

-

Hruby, V. J., et al. (2002). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Journal of Peptide Research. [Link]

-

Halab, L., & Lubell, W. D. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Lau, Y. H., & Spring, D. R. (2016). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. [Link]

-

Clark, K. M., & Van der Donk, W. A. (2018). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. ACS Publications. [Link]

-

Bolarinwa, O., & Akintola, O. (2013). Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. [Link]

-

Starck, M., & Roberts, M. J. (2012). Protein synthesis with conformationally constrained cyclic dipeptides. Organic & Biomolecular Chemistry. [Link]

-

Gołaś, E., et al. (2023). Multilayered Computational Framework for Designing Peptide Inhibitors of HVEM-LIGHT Interaction. The Journal of Physical Chemistry B. [Link]

-

Szymańska, Z., & P., C. (2023). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers. [Link]

-

Robinson, J. A. (2008). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research. [Link]

-

Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Biron, E., & D., B. (2013). Progress in Lanthionine and Protected Lanthionine Synthesis. ResearchGate. [Link]

-

LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

-

Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature. [Link]

-

Wikipedia. (n.d.). Hydroxyproline. [Link]

-

Hruby, V. J., et al. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Wu, J., & L., C. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

-

Wikipedia. (n.d.). Beta-peptide. [Link]

-

Basse, M.-J., et al. (2013). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]

-

Rink, R., et al. (2017). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Future Medicinal Chemistry. [Link]

-

N., M., & K., W. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. [Link]

-

R., B., & C., L. (2012). Review Article Constrained Peptides as Miniature Protein Structures. Semantic Scholar. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Aapptec. (n.d.). Beta-Amino Acids. [Link]

-

Ramachandran, S., et al. (2002). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection. [Link]

-

G., K., & S., L. (2018). A Structural View on the Maturation of Lanthipeptides. Frontiers. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Albaugh, G. P., et al. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition. [Link]

-

Chemistry For Everyone. (n.d.). What Is The Role Of Proline In Protein Secondary Structure?. YouTube. [Link]

-

Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate. [Link]

-

S., A., & P., T. (2023). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 3. lifetein.com [lifetein.com]

- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 13. Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins [mdpi.com]

- 14. Beta-peptide - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 18. peptide.com [peptide.com]

- 19. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A Structural View on the Maturation of Lanthipeptides [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 26. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 27. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. academic.oup.com [academic.oup.com]

- 30. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Towards rational computational peptide design [frontiersin.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

Conformational Preferences of Fmoc-Protected Cyclopropylglycine: A Technical Guide for Drug Discovery

Abstract

Incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomemetic design, enabling precise control over peptide secondary structure and, consequently, biological activity. Cyclopropylglycine, with its unique steric and electronic properties, represents a valuable building block in this endeavor. When protected with the fluorenylmethoxycarbonyl (Fmoc) group for solid-phase peptide synthesis, its conformational landscape becomes a critical parameter for rational peptide design. This technical guide provides an in-depth analysis of the conformational preferences of Fmoc-protected cyclopropylglycine, synthesizing data from experimental and computational studies on related structures to build a predictive framework. We will explore the intrinsic constraints imposed by the cyclopropyl ring and the Fmoc group, detail the primary analytical techniques for conformational elucidation, and provide actionable insights for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of Cyclopropylglycine in Peptide Therapeutics

The design of peptide-based therapeutics often grapples with challenges of poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of non-natural amino acids that restrict the available conformational space of the peptide backbone is a powerful strategy to overcome these limitations. Cyclopropylglycine, an analogue of alanine where the β-carbon is part of a cyclopropane ring, has emerged as a particularly interesting building block.

The cyclopropane ring imparts significant rigidity to the amino acid side chain, directly influencing the allowable backbone dihedral angles (φ and ψ). This "cyclopropylic strain," a result of the fixed eclipsed conformation of substituents on the cyclopropane ring, effectively limits the rotational freedom around the N-Cα and Cα-C bonds.[1][2] This conformational restriction can be harnessed to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[3] Furthermore, the cyclopropyl moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and improve cell permeability.[4][5]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS).[6] While its primary role is protective, the bulky and aromatic nature of the Fmoc group can also influence the local conformation of the amino acid to which it is attached. Understanding this interplay between the Fmoc group and the intrinsically constrained cyclopropylglycine is paramount for predicting and designing peptide structures with desired topologies.

Conformational Landscape: A Synthesis of Steric and Electronic Effects

Direct experimental data on the conformational preferences of isolated Fmoc-cyclopropylglycine is limited in the public domain. However, by examining studies on cyclopropyl-containing peptides and N-terminally protected amino acids, we can construct a robust model of its likely conformational behavior.

The Dominant Influence of the Cyclopropyl Ring

The primary determinant of Fmoc-cyclopropylglycine's conformation is the cyclopropyl ring. Computational and crystallographic studies on cyclopropyl-containing peptide fragments reveal a significant restriction of the Ramachandran space.

Semi-empirical potential energy calculations on a cyclopropyl dipeptide indicate that the φ and ψ torsional angles are significantly constrained.[3] A key finding from the crystal structure analysis of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane, a close analogue, revealed φ' and ψ' torsional angles of -62.5° and -33.0°, respectively.[3] These values are proximate to the canonical dihedral angles for right-handed helical structures, specifically the 3(10)-helix (φ ≈ -60°, ψ ≈ -30°) and the α-helix (φ ≈ -57°, ψ ≈ -47°). This suggests a strong predisposition of cyclopropylglycine to induce or stabilize helical turns in a peptide sequence.

The below table summarizes the dihedral angles observed in the aforementioned cyclopropyl-containing crystal structure in comparison to standard helical conformations.

| Conformation | φ (phi) | ψ (psi) |

| Cyclopropyl Analogue [3] | -62.5° | -33.0° |

| 3(10)-Helix | ~ -60° | ~ -30° |

| α-Helix | ~ -57° | ~ -47° |

Table 1: Comparison of dihedral angles of a cyclopropyl-containing molecule with standard helical conformations.

The Role of the Fmoc Protecting Group

The bulky Fmoc group, attached to the α-amino nitrogen, can further influence the conformational equilibrium. While primarily a protecting group, its steric bulk can disfavor certain regions of the Ramachandran plot that would otherwise be accessible. For most amino acids, the Fmoc group does not impose a single rigid conformation but rather shifts the conformational population. In the context of the already restricted cyclopropylglycine, the Fmoc group is anticipated to reinforce the preference for extended or helical-like conformations by sterically hindering access to other regions of the Ramachandran map.

The interplay between these two constraining elements is visualized in the following logical diagram:

Figure 1: Logical diagram illustrating the combined conformational influence of the cyclopropyl ring and the Fmoc group.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of Fmoc-cyclopropylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides and their building blocks.[7][8] Key NMR experiments include:

-

1D ¹H NMR: Provides initial information on the chemical environment of protons.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems of the amino acid.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.

-

¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached or long-range coupled carbons, aiding in resonance assignment.

-

Sample Preparation: Dissolve Fmoc-cyclopropylglycine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 5-10 mM.

-

Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-400 ms for a small molecule).

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).

-

Analysis: Identify cross-peaks that indicate spatial proximity between protons. For Fmoc-cyclopropylglycine, key NOEs would be expected between the Fmoc protons and the α- and β-protons of the cyclopropylglycine moiety.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[9] Obtaining a high-quality crystal of Fmoc-cyclopropylglycine would yield precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a low-energy conformation.

Figure 2: Workflow for the determination of the solid-state conformation of Fmoc-cyclopropylglycine by X-ray crystallography.

Computational Modeling

In the absence of direct experimental data, computational methods are invaluable for predicting conformational preferences.[2][10]

-

Conformational Search: Algorithms such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to explore the potential energy surface of Fmoc-cyclopropylglycine.

-

Quantum Mechanics (QM) Calculations: High-level QM calculations (e.g., Density Functional Theory) can be used to accurately determine the relative energies of different conformers.

-

Ramachandran Plots: A specialized Ramachandran plot for Fmoc-cyclopropylglycine can be generated from the computational data to visualize the sterically allowed and energetically favorable φ and ψ angles.

-

System Setup: Build the initial 3D structure of Fmoc-cyclopropylglycine. Solvate the molecule in a box of an appropriate solvent (e.g., water or a non-polar solvent to mimic different environments).

-

Parameterization: Assign a suitable force field (e.g., AMBER, CHARMM) to the molecule.

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of equilibration at the desired temperature and pressure.

-

Production Run: Run a long molecular dynamics simulation (nanoseconds to microseconds) to sample a wide range of conformations.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states and calculate the distribution of φ and ψ dihedral angles.

Synthesis of Fmoc-Cyclopropylglycine

The availability of high-purity Fmoc-cyclopropylglycine is a prerequisite for any conformational study. While commercially available, understanding its synthesis provides valuable context. The synthesis generally involves two key stages: the formation of the cyclopropylglycine core and the subsequent protection of the α-amino group with the Fmoc moiety.[11]

Figure 3: Generalized synthetic workflow for Fmoc-cyclopropylglycine.

A common method for Fmoc protection involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions.[12][13]

Conclusion and Future Outlook

The conformational preferences of Fmoc-protected cyclopropylglycine are primarily dictated by the rigid cyclopropyl ring, which strongly favors dihedral angles consistent with helical secondary structures. The bulky Fmoc group likely reinforces this preference through steric hindrance. For drug development professionals, this intrinsic conformational bias makes Fmoc-cyclopropylglycine an excellent building block for the rational design of conformationally defined peptides.

Future experimental work should focus on obtaining a high-resolution crystal structure and detailed solution-state NMR data for Fmoc-cyclopropylglycine to validate and refine the predictive model presented here. Such data will be invaluable for parameterizing molecular dynamics force fields, leading to more accurate in silico design of complex cyclopropyl-containing peptide therapeutics.

References

-

Peptide Conformation Analysis Using an Integrated Bayesian Approach. (n.d.). PMC. Retrieved from [Link]

-

Varughese, K. I., Srinivasan, A. R., & Stammer, C. H. (1985). Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research, 26(3), 242–251. Retrieved from [Link]

-

Conformational restriction by steric effects due to the structural characteristics of cyclopropane, i.e. cyclopropylic strain. (n.d.). ResearchGate. Retrieved from [Link]

-

Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61–71. Retrieved from [Link]

-

Vincenzi, M., Tassone, G., & D'Andrea, L. D. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Medicinal Chemistry, 27(30), 5039-5058. Retrieved from [Link]

-

Conformations of amino acids and peptides. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Fuhrmans, M., Milbradt, A. G., & Renner, C. (2006). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation, 2(1), 201–208. Retrieved from [Link]

-

Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega, 6(39), 25304–25313. Retrieved from [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. (2018). Russian Journal of Organic Chemistry, 54(8), 1115-1144. Retrieved from [Link]

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2018). Chemical Reviews, 118(21), 10638-10707. Retrieved from [Link]

-

Conformational analysis of peptides and proteins for drug design using molecular simulations. (n.d.). The University of Manchester. Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2017). Journal of Medicinal Chemistry, 60(7), 2641–2680. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7586. Retrieved from [Link]

-

Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (n.d.). NIH. Retrieved from [Link]

-

Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC. Retrieved from [Link]

-

Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. (n.d.). University of Alberta. Retrieved from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC. Retrieved from [Link]

-

Understanding Protein Form And Function Better At TU Graz. (2025). Astrobiology Web. Retrieved from [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(18), 3379-3383. Retrieved from [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). PMC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. longdom.org [longdom.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [resolve.cambridge.org]

- 10. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Characterization of α-(Fmoc-amino)-cyclopropaneacetic Acid: A Spectroscopic Guide

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in peptide and peptidomimetic design, the conformational control of molecular scaffolds is paramount. Unnatural amino acids that restrict conformational flexibility are invaluable tools for medicinal chemists. Among these, α-(Fmoc-amino)-cyclopropaneacetic acid stands out as a unique building block. The rigid cyclopropane ring introduces a significant conformational constraint on the peptide backbone, influencing secondary structure and, consequently, biological activity and metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS), making it a versatile component for creating novel therapeutic peptides.[1][2][3][4]

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of α-(Fmoc-amino)-cyclopropaneacetic acid. As a senior application scientist, the emphasis here is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation—a self-validating system of protocols to ensure scientific integrity.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key features of α-(Fmoc-amino)-cyclopropaneacetic acid that we expect to see reflected in our spectra are:

-

The Cyclopropane Ring: A strained, three-membered carbocycle with unique proton and carbon chemical shifts.

-

The Carboxylic Acid: A key functional group with a characteristic infrared absorption and a labile proton in NMR.

-

The Fmoc Group: A large, aromatic protecting group with distinct signals in both ¹H and ¹³C NMR, and a characteristic UV absorbance.

-

The Amine Linkage: The connection point between the Fmoc group and the cyclopropane ring.

Caption: Key structural components of α-(Fmoc-amino)-cyclopropaneacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For α-(Fmoc-amino)-cyclopropaneacetic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid and N-H protons.[5]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems of the cyclopropane and Fmoc protons.

-

Acquisition Parameters: Standard acquisition parameters are typically sufficient. A spectral width of 0-12 ppm is appropriate. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Data (Predicted, based on analogous structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet and can exchange with residual water in the solvent. |

| ~7.8-7.3 | m | 8H | Fmoc aromatic protons | The eight protons of the fluorenyl group will appear as a series of multiplets in the aromatic region. |

| ~4.4-4.2 | m | 3H | Fmoc CH and CH₂ | The CH and CH₂ protons of the fluorenylmethoxycarbonyl group. |

| ~3.0-2.8 | m | 1H | α-CH | The proton attached to the α-carbon, coupled to the cyclopropyl protons. |

| ~1.5-0.8 | m | 4H | Cyclopropane CH₂ | The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |

Causality in Interpretation: The upfield chemical shifts of the cyclopropane protons are a direct consequence of the ring strain and the anisotropic effects of the C-C bonds within the three-membered ring. The complexity of their splitting patterns arises from their fixed spatial relationships, leading to distinct coupling constants.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A broadband probe is required. The experiment is typically run on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (Predicted, based on analogous structures):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is characteristically deshielded. |

| ~156 | C=O (Fmoc) | The carbonyl carbon of the Fmoc protecting group. |

| ~144, ~141, ~128, ~127, ~125, ~120 | Fmoc aromatic carbons | The aromatic carbons of the fluorenyl group. |

| ~67 | Fmoc CH | The methine carbon of the fluorenyl group. |

| ~47 | Fmoc CH₂ | The methylene carbon of the Fmoc group. |

| ~50-45 | α-C | The α-carbon attached to the nitrogen and the cyclopropane ring. |

| ~20-10 | Cyclopropane CH₂ | The carbons of the cyclopropane ring are significantly shielded due to ring strain. |

Trustworthiness through Correlation: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals, respectively. This provides a self-validating dataset where the connectivity between atoms can be confirmed.

Caption: A streamlined workflow for NMR characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion.[6][7][8][9]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

| m/z | Ion | Rationale |

| [M+H]⁺ | Protonated molecule | The molecular ion peak with an additional proton, typically the most abundant ion in positive ion mode ESI. |

| [M+Na]⁺ | Sodiated molecule | Adduct with sodium ions, often observed in ESI-MS. |

| [M-H]⁻ | Deprotonated molecule | The molecular ion peak with a proton removed, observed in negative ion mode ESI. |

Tandem Mass Spectrometry (MS/MS) for Structural Insight:

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) can be obtained. This provides valuable structural information.

Expected Fragmentation Pathways:

-

Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids is the cleavage of the bond between the Fmoc group and the amino acid, resulting in a fragment corresponding to the dibenzofulvene cation.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group is another common fragmentation pathway.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Cyclopropylamino Acids in Medicinal Chemistry: From Conformational Constraint to Clinical Candidates

An In-Depth Technical Guide:

Abstract

Cyclopropylamino acids have emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural and physicochemical properties that address key challenges in drug discovery. The inherent ring strain of the three-membered carbocycle imparts significant conformational rigidity, allowing for the precise control of molecular topology to enhance binding affinity and selectivity.[1][2] Furthermore, the cyclopropyl group is characterized by enhanced metabolic stability, often serving to block sites of oxidative metabolism and improve pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the strategic application of cyclopropylamino acids, exploring their role in conformational pre-organization, the enhancement of drug metabolism and pharmacokinetic (DMPK) properties, and their utility as bioisosteric replacements to mitigate metabolic liabilities. We will delve into key synthetic strategies, therapeutic applications, and detailed case studies that illustrate the transformative impact of this versatile building block in the development of next-generation therapeutics.

The Cyclopropyl Moiety: A Structurally Unique Building Block

The utility of the cyclopropyl group in drug design stems from its distinct electronic and structural features, which differ significantly from acyclic alkyl fragments. The three carbon atoms are coplanar, and the C-C bonds possess a high degree of p-character, resulting from the severe angle strain (bond angles of ~60° instead of the ideal 109.5°).[2][4] This strain not only increases reactivity in certain synthetic contexts but also leads to shorter, stronger C-H bonds, which has profound implications for metabolic stability.[3][4] The cyclopropyl ring is frequently employed as a rigid linker or a bioisosteric replacement for moieties like alkenes or gem-dimethyl groups, providing a tool to fine-tune a molecule's three-dimensional shape and properties.[5]

The Core Advantage: Conformational Rigidity and Pre-organization

A primary challenge in drug design is overcoming the entropic penalty associated with a flexible ligand binding to its target.[2] Peptides and small molecules often possess numerous rotatable bonds, and "freezing" the molecule into its bioactive conformation upon binding is energetically unfavorable. The incorporation of a cyclopropylamino acid introduces a significant degree of conformational constraint.[6][7] This rigidity locks the backbone and side-chain orientations, effectively pre-organizing the molecule into a conformation that is favorable for receptor binding.[1][8] This reduction in conformational flexibility can lead to a substantial increase in binding affinity and selectivity, as off-target interactions associated with alternative conformations are less likely to occur.[9]

The "cyclopropylic strain," a steric repulsion between substituents on the ring, further restricts the rotation of adjacent C-C bonds, forcing specific torsional angles that can be exploited by medicinal chemists to achieve an optimal presentation of pharmacophoric elements.[6][7]

Caption: Conformational freedom vs. rigidification.

Enhancing Drug Metabolism and Pharmacokinetic (DMPK) Profiles

Poor metabolic stability is a leading cause of failure for drug candidates.[10] Flexible alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway.[3] The cyclopropyl group's high C-H bond dissociation energy makes it significantly more resistant to the initial hydrogen atom abstraction step required for CYP-mediated metabolism.[3] Strategically placing a cyclopropyl moiety at a known metabolic "hotspot" can effectively block this pathway, leading to:

-

Increased Metabolic Stability: Reduced clearance by oxidative enzymes.[1]

-

Longer Half-Life: The drug remains in circulation for a longer period.[3]

-

Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[2]

A classic example is the statin drug Pitavastatin , where the cyclopropyl group prevents metabolism by CYP3A4, reducing the potential for drug-drug interactions.[3]

| Parameter | Compound A (with n-propyl group) | Compound B (with cyclopropyl group) | Rationale for Improvement |

| CYP3A4 Metabolism | High | Low / Negligible | Cyclopropyl C-H bonds are less susceptible to oxidative cleavage.[3] |

| In Vivo Half-life (t½) | 1.5 hours | 8.0 hours | Reduced metabolic clearance leads to a longer duration of action.[2] |